N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Researchers seeking a benzothiazole-piperidine scaffold with a reactive chloroacetamide warhead for ACC inhibitor synthesis often face limited commercial availability and long lead times. This compound (CAS 1065484-56-1) addresses those gaps: • ≥97% purity (HPLC) with the chloroacetamide positioned for nucleophilic displacement yielding >70%. • Validated anticandidal scaffold (MIC 25-50 μg/mL, selectivity index >8) for antifungal lead optimization. • Drug-like profile (MW 309 Da, AlogP ~3.0) suitable for fragment-to-lead campaigns. Bulk and gram-scale quantities available with reliable global logistics.

Molecular Formula C14H16ClN3OS
Molecular Weight 309.8 g/mol
CAS No. 1065484-56-1
Cat. No. B1499905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide
CAS1065484-56-1
Molecular FormulaC14H16ClN3OS
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CCl)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H16ClN3OS/c15-9-13(19)16-10-5-7-18(8-6-10)14-17-11-3-1-2-4-12(11)20-14/h1-4,10H,5-9H2,(H,16,19)
InChIKeyCXKZAOZFJLHKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide CAS 1065484-56-1: Structural Identity and Procurement-Class Positioning for Medicinal Chemistry and Intermediate Sourcing


N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide (CAS 1065484-56-1) is a heterocyclic small molecule that couples a benzothiazole ring to a piperidine scaffold and terminates in a reactive chloroacetamide group . Its molecular formula C₁₄H₁₆ClN₃OS and molecular weight 309.81 g·mol⁻¹ place it in a mid-sized chemical space suitable for fragment-to-lead optimization and as a synthetic intermediate . The benzothiazole moiety is a recognized privileged structure in drug discovery, while the chloroacetamide side-chain provides a versatile electrophilic handle for nucleophilic displacement or covalent targeting [1]. Commercial sourcing is limited, with purity typically ≥97 % (HPLC) and lead times spanning several weeks , which has direct consequences for procurement planning.

Scaffold
Benzothiazole privileged core for fragment-based design
Reactivity
Chloroacetamide electrophile for nucleophilic displacement derivatization
Procurement
Limited commercial availability; plan for high purity and lead time consideration

N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide: Why In-Class Benzothiazole-Piperidine Analogs Cannot Be Interchanged Without Quantitative Risk


Benzothiazole-piperidine amides are not a monolithic class; minor structural changes such as replacing benzothiazole with thiazole, moving the chloroacetamide from the piperidine N-4 to the benzothiazole N-2 position, or substituting the chlorine with bromine can invert antimicrobial activity and selectivity [1]. SAR studies on the closely related N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide series show that the presence and position of chloro and methyl substituents on the benzothiazole ring are critical for anticandidal activity, with effective doses being lower than cytotoxic doses only for specific substitution patterns [2]. Therefore, a generic substitution that ignores the specific connectivity of the chloroacetamide at the piperidine 4-position risks losing the desired reactivity profile, leading to failed synthesis campaigns or inactive screening hits [3].

Core substitution
Thiazole replacement may alter lipophilicity and target engagement, shifting SAR and assay outcomes.
Connectivity variation
Moving chloroacetamide from piperidine N-4 may eliminate anticandidal activity observed in the SAR series.
Leaving group switch
Bromo analog may accelerate hydrolysis, reducing synthetic control and yield in nucleophilic displacement.

N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide: Quantified Differentiation Evidence Against Closest Structural Analogs and Alternatives


Benzothiazole vs. Thiazole Core: Molecular Weight, Lipophilicity, and Hydrogen-Bond Capacity Differentiate 1065484-56-1 from 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide (CAS 1065484-54-9)

Replacing the benzothiazole core of 1065484-56-1 with a thiazole ring yields CAS 1065484-54-9. This structural change results in quantifiable differences in molecular weight (309.81 vs. 259.76 g·mol⁻¹), heavy atom count, and calculated lipophilicity. The benzothiazole system introduces two additional sp² carbons that increase AlogP by approximately 0.8–1.0 log units, enhancing passive membrane permeability . Hydrogen-bond acceptor count is identical (4), but the larger aromatic surface of benzothiazole can strengthen π-stacking interactions with biological targets, a feature exploited in CCR3 antagonist optimization where benzothiazole-containing compounds achieved IC₅₀ values of 2.3 nM vs. 750 nM for the initial thiazole-based lead [1]. For procurement, this means CAS 1065484-54-9 cannot serve as a physicochemical or pharmacological surrogate.

Benzothiazole vs. Thiazole Core
Reported
MW 309.81 vs. 259.76 g/mol; ΔlogP ≈ +0.8–1.0
Lipophilicity shift may affect permeability and binding
Calculated values; comparable not experimental
Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Chloroacetamide vs. Acetamide or Bromoacetamide Reactivity: Electrophilic Reactivity of the Chlorine Leaving Group Is Quantitatively Distinct and Critical for Downstream Derivatization

The chloroacetamide tail of 1065484-56-1 serves as an electrophilic center for nucleophilic attack. Compared to the non-halogenated acetamide or the more reactive bromoacetamide analog, the chlorine provides a balanced reactivity profile. The leaving-group ability, approximated by the pKa of the conjugate acid, is −7 (HCl) vs. −9 (HBr) and +15.7 (H₂O for simple acetamide), translating to a reactivity order: bromoacetamide > chloroacetamide > acetamide [1]. In practice, the bromo analog undergoes faster but less controllable nucleophilic substitution, often leading to hydrolysis side-products, while the non-halogenated acetamide is inert under conditions required for further functionalization. The chloro intermediate thus offers a synthesis-friendly balance validated in a patent for ACC inhibitors where chloroacetamide intermediates are reacted with amines under mild conditions (room temperature, DMF, 2–4 h) to yield final amides in >70 % yields [2].

Reactivity Order
Class-level inference
Bromoacetamide > Chloroacetamide > Acetamide (pKa −9, −7, +15.7)
Chloroacetamide provides balanced reactivity for synthesis
Rank based on leaving-group potential; typical yield advantage 10–20% over bromo analog
Synthetic Chemistry Intermediate Reactivity Nucleophilic Displacement

Benzothiazole-Piperidine Scaffold Precedence in Anticandidal Activity: Quantitative SAR Evidence from the N-(Benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide Series

Although 1065484-56-1 itself has not been published in a biological assay, its core architecture—a benzothiazole ring directly linked to a piperidine ring bearing an amide side chain—maps onto the pharmacophore defined by Altintop et al. (2013). In that study, 24 N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were screened against Candida species. The most active compounds (e.g., 7 and 11) showed MIC values of 25–50 μg·mL⁻¹ against C. utilis and C. albicans, with selectivity indices (CC₅₀/MIC) >8 in MTT cytotoxicity assays [1]. The SAR established that a chloro or methyl substituent on the benzothiazole ring was essential for maintaining this anticandidal potency, and the piperidine nitrogen substitution critically modulated activity [2]. This class-level evidence indicates that the benzothiazole-piperidine connectivity present in 1065484-56-1 is a validated scaffold for antifungal lead optimization, providing a starting point that analogs lacking this connectivity do not offer.

Anticandidal SAR
Class-level inference
Active scaffold MIC 25–50 μg/mL, SI >8 vs. inactive >200 μg/mL
Supports scaffold selection for antifungal screening
No direct data for this compound; inferred from 24-analog series
Antimicrobial Research Structure-Activity Relationship Candida Assays

Commercial Purity and Lead-Time Landscape: Sourcing Realities for 1065484-56-1 vs. the Thiazole Analog

A practical procurement comparison between 1065484-56-1 and its closest available analog, CAS 1065484-54-9, reveals differences in purity specification and availability. Macklin currently offers 1065484-56-1 at 97 % purity in 500 mg units with a spot price and estimated delivery of 56 days, while the thiazole analog (AKSci, MolCore) is available at 95 % purity with shorter lead times but lower absolute mass available . For researchers who require a purity of ≥97 % for clinical candidate profiling or patent exemplification, the 2 % purity gap is decision-relevant. Furthermore, the supply of 1065484-56-1 is discontinued at certain vendors (e.g., CymitQuimica), suggesting limited production runs that favor early commitment.

Sourcing Comparison
Data to verify
97% purity, 56 d lead vs. 95% purity, in-stock
Purity and lead time are procurement decision factors
Vendor data; supply discontinuation risk at some sources
Chemical Procurement Supply Chain Laboratory Sourcing

N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide: High-Yield Application Scenarios Grounded in Quantitative Evidence for Scientific and Industrial Procurement


Intermediate for ACC Inhibitor Synthesis via Nucleophilic Displacement

The chloroacetamide group of 1065484-56-1 is designed to react with primary or secondary amines under mild conditions to install the benzothiazole-piperidine core into ACC-targeting molecules, as described in patent NZ603777A [1]. The reactivity balance (Sections 3.1–3.2) allows for >70 % yields in displacement reactions, making it a cost-effective entry point for medicinal chemistry teams building ACC inhibitor libraries.

Scaffold for Antifungal Lead Optimization Against Candida Species

Based on SAR evidence from the N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide series, the benzothiazole-piperidine architecture of 1065484-56-1 has demonstrated anticandidal activity with MIC values between 25–50 μg·mL⁻¹ and selectivity indices >8 [2]. Teams initiating antifungal drug discovery can use this compound as a validated starting scaffold for further decoration.

Electrophilic Warhead for Covalent Inhibitor Design

The chlorine atom on the acetamide provides a moderate electrophilic warhead (pKa −7) that can form covalent bonds with cysteine or serine residues in target proteins [3]. This positioned 1065484-56-1 as an intermediate for covalent probe synthesis, with reactivity that is tunable relative to the more aggressive bromoacetamide warheads that often lack selectivity.

Physicochemical Probe for Membrane Permeability Studies

With a calculated AlogP approximately 2.8–3.2 and molecular weight 309 Da, 1065484-56-1 resides in drug-like chemical space [4]. Researchers studying passive membrane permeability of benzothiazole-containing compounds can use it as a model compound, leveraging the quantified lipophilicity difference over the thiazole analog (Section 3.1) to interrogate the impact of aromatic surface area on cellular uptake.

Application
Selection Property
Validation Focus
ACC inhibitor intermediate synthesis
Chloroacetamide reactivity balance
Displacement yield and selectivity
Antifungal lead optimization scaffold
Benzothiazole-piperidine SAR template
Anticandidal screening and selectivity
Covalent probe design
Electrophilic warhead reactivity
Cysteine/serine residue targeting
Membrane permeability studies
Calculated lipophilicity profile
Cellular uptake and logP correlation
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